molecular formula C6H7Cl3O B14356820 2,3,3-Trichlorocyclohex-1-en-1-ol CAS No. 93802-80-3

2,3,3-Trichlorocyclohex-1-en-1-ol

Cat. No.: B14356820
CAS No.: 93802-80-3
M. Wt: 201.5 g/mol
InChI Key: YFEFXFQQJMSSPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3-Trichlorocyclohex-1-en-1-ol is an organic compound characterized by a cyclohexene ring with three chlorine atoms and a hydroxyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trichlorocyclohex-1-en-1-ol typically involves the chlorination of cyclohexene derivatives. One common method includes the reaction of cyclohexene with chlorine gas in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further purifies the compound for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trichlorocyclohex-1-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the hydroxyl group to a hydrogen atom.

    Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂⁻) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3,3-trichlorocyclohexanone or 2,3,3-trichlorocyclohexanoic acid.

    Reduction: Formation of 2,3-dichlorocyclohexanol or cyclohexanol.

    Substitution: Formation of 2,3,3-trihydroxycyclohex-1-en-1-ol or 2,3,3-triaminocyclohex-1-en-1-ol.

Scientific Research Applications

2,3,3-Trichlorocyclohex-1-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,3-Trichlorocyclohex-1-en-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, altering enzyme activity, or modulating signaling pathways. The presence of chlorine atoms and the hydroxyl group can influence its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorocyclohex-1-en-1-ol: Lacks one chlorine atom compared to 2,3,3-Trichlorocyclohex-1-en-1-ol.

    2,3,3-Trichlorocyclohexane: Similar structure but lacks the double bond and hydroxyl group.

    2,3,3-Trichlorocyclohexanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

This compound is unique due to the combination of three chlorine atoms, a hydroxyl group, and a cyclohexene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

93802-80-3

Molecular Formula

C6H7Cl3O

Molecular Weight

201.5 g/mol

IUPAC Name

2,3,3-trichlorocyclohexen-1-ol

InChI

InChI=1S/C6H7Cl3O/c7-5-4(10)2-1-3-6(5,8)9/h10H,1-3H2

InChI Key

YFEFXFQQJMSSPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(C1)(Cl)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.